The exact mass of the compound Ipatasertib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
Treatment of breast cancer, Treatment of prostate cance
Pharmacology
Ipatasertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
KEGG Target based Classification of Drugs
Protein kinases Serine/threonine kinases AGC group AKT (PKB) [HSA:207 208 10000] [KO:K04456]
[1]. Lin K. Abstract DDT02-01: GDC-0068: A novel, selective, ATP-competitive inhibitor of Akt. Cancer Res, 2011, 71(8 Supplement), abstract DDT02-01.
[2]. Tabernero J, et al. Ann Oncol, 2011, 22(suppl 3), abstract IL33.
[3]. Heidi M. Savage, et al. Abstract 966: Predictive biomarkers of the AKT inhibitor, GDC-0068, in single agent and combination studies. Cancer Res, 2012, 72(8 Supplement), 966.
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